Product packaging for 5-Butoxypyridin-2-amine(Cat. No.:)

5-Butoxypyridin-2-amine

Cat. No.: B13254822
M. Wt: 166.22 g/mol
InChI Key: MZFPEJRTZXTIEQ-UHFFFAOYSA-N
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Description

5-Butoxypyridin-2-amine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is supplied for research and development purposes and is designated as "For Research Use Only." It is not for diagnostic or therapeutic use. As an aminopyridine derivative, this compound belongs to a class of heteroaryl amines that are extensively utilized in pharmaceutical and chemical research . Heteroaryl amines are fundamental building blocks in medicinal chemistry, often serving as key synthons in the construction of more complex molecules. Their structural features make them valuable scaffolds in drug discovery projects, particularly in the synthesis of compounds for investigating new therapeutic targets . For instance, certain aminoheteroaryl compounds have been explored in early-stage research for their potential as protein kinase inhibitors . Researchers value this compound for its potential use in modular synthesis strategies, such as in palladium-catalyzed cross-coupling reactions, to create a diverse array of functionalized chemical entities . Handling should be conducted in accordance with good laboratory practices. Please refer to the Safety Data Sheet for comprehensive hazard and handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B13254822 5-Butoxypyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-butoxypyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3,(H2,10,11)

InChI Key

MZFPEJRTZXTIEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(C=C1)N

Origin of Product

United States

Synthetic Methodologies for 5 Butoxypyridin 2 Amine and Its Derivatives

Established Synthetic Pathways to 5-Butoxypyridin-2-amine

The synthesis of this compound can be approached through several well-documented routes, primarily involving the construction from key pyridine (B92270) precursors or through sequential, multi-step transformations of intermediate compounds.

Precursor-Based Synthetic Strategies

Precursor-based strategies commence with starting materials that already contain the core pyridine-amine or pyridine-ether structure. The primary transformations involve either the introduction of the butoxy group onto an existing aminopyridine scaffold or the amination of a butoxy-substituted pyridine.

One common and direct approach involves the etherification of 2-amino-5-hydroxypyridine. This precursor can be synthesized in a convenient and efficient four-step process starting from 2-amino-5-bromopyridine (B118841). researchgate.net The synthesis involves protection of the amino group, followed by methoxylation, deprotection, and demethylation to yield 2-amino-5-hydroxypyridine. researchgate.net Once this key intermediate is obtained, the butoxy group can be introduced via a Williamson ether synthesis. This involves reacting the hydroxyl group with a suitable butylating agent, such as 1-iodobutane (B1219991) or 1-bromobutane, in the presence of a base. nih.gov

Another effective precursor-based strategy starts with a halogenated aminopyridine, such as 2-amino-5-bromopyridine. google.com The butoxy group is introduced through a nucleophilic substitution reaction, often catalyzed by copper, in a process analogous to the Ullmann condensation. wikipedia.orgnih.gov This method involves heating the halopyridine with butanol in the presence of a copper catalyst and a base to form the desired ether linkage.

Multi-Step Synthesis with Intermediate Pyridine Compounds

Multi-step synthesis provides a versatile framework for constructing complex molecules in a controlled manner, often involving several distinct reaction types. vapourtec.com A notable multi-step synthesis for this compound begins with the alkoxylation of 2-chloropyridine (B119429) or 2-bromopyridine. google.com The resulting 2-butoxypyridine (B1266424) is then subjected to chlorination, which selectively yields 5-chloro-2-butoxypyridine as a major product. google.com This halogenated intermediate is a prime candidate for a final amination step, typically achieved through a palladium-catalyzed reaction like the Buchwald-Hartwig amination, to furnish the target this compound. nih.govresearchgate.net

A more elaborate multi-step pathway focuses on the synthesis of the crucial precursor, 2-amino-5-hydroxypyridine, from inexpensive 2-amino-5-bromo(iodo)pyridine. google.com This process involves:

Protection Reaction: The amino group of the starting material is protected, for instance, by reacting it with 2,5-hexanedione (B30556) to form a dimethylpyrrole group. researchgate.netgoogle.com

Substitution Reaction: The halogen at the 5-position is then substituted. For example, a reaction with sodium methoxide (B1231860) introduces a methoxy (B1213986) group, or a reaction with sodium benzyloxide can introduce a benzyloxy protecting group. researchgate.netgoogle.com

Deprotection Reaction: Finally, both the amino and hydroxyl protecting groups are removed to yield 2-amino-5-hydroxypyridine. google.com This intermediate is then butylated as described previously.

Functional Group Interconversions and Derivatization

The synthesis of this compound and its derivatives heavily relies on key functional group interconversions. These reactions, including amination, alkoxylation, and substitution on halogenated precursors, are fundamental to modern synthetic organic chemistry.

Amination Reactions in Pyridine Scaffolds

The introduction of an amino group onto a pyridine ring, particularly at the 2-position, is frequently accomplished using palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is an exceptionally general and effective method for this transformation, allowing for the formation of C-N bonds under relatively mild conditions. researchgate.netresearchgate.net This reaction typically involves coupling a halo-pyridine, such as 2-bromo-5-butoxypyridine (B1382962) or 2-chloro-5-butoxypyridine, with an amine source in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. nih.govresearchgate.net The choice of ligand and base is crucial for the reaction's success, with various electron-rich phosphine ligands and bases like sodium tert-butoxide being commonly employed. researchgate.netchemspider.com

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Halopyridines
Catalyst PrecursorLigandBaseSolventTemperatureTypical YieldReference
[Pd₂(dba)₃](±)-BINAPNaOBuᵗToluene80°C60% chemspider.com
Pd(OAc)₂dpppNaOBuᵗToluene80°C55-98% researchgate.net
Pd(dba)₂BINAPNaOBuᵗDioxaneBoilingModerate to High cas.cz
Pd(OAc)₂XPhost-BuONaNot SpecifiedNot SpecifiedNot Specified researchgate.net

Alkoxylation Reactions on Pyridine Rings

The formation of the butoxy-pyridine ether linkage is a critical step in many synthetic routes. The Ullmann condensation is a classic and robust method for this purpose, involving a copper-promoted reaction between an aryl halide and an alcohol. wikipedia.org Modern variations of this reaction often use catalytic amounts of a copper salt, such as copper(I) iodide, along with a ligand to facilitate the coupling. wikipedia.orgnih.gov This method is effective for reacting precursors like 2-amino-5-bromopyridine with butanol. While traditional Ullmann reactions required harsh conditions, newer protocols allow the transformation to proceed at lower temperatures. wikipedia.orgunion.edu

Alternatively, a non-catalytic aromatic nucleophilic substitution can sometimes be employed. For instance, activated halopyridines can react directly with sodium butoxide, particularly under heating in a suitable solvent, to yield the corresponding butoxy-pyridine. cas.cz

Table 2: Conditions for Alkoxylation Reactions on Pyridine Rings
Reaction TypePrecursorReagentsCatalyst/LigandSolventConditionsReference
Ullmann CondensationAryl HalideAlcohol, Base (e.g., K₂CO₃)CuI / PhenanthrolinePolar, High-Boiling (e.g., NMP)Elevated Temp. wikipedia.org
Williamson-type Synthesis2-Halo-5-hydroxypyridineAlkyl Iodide, BaseNoneNot SpecifiedBasic conditions nih.gov
Non-Catalytic SₙAr2-BromopyridineSodium tert-butoxideNoneNot SpecifiedElevated Temp. (e.g., 5h) cas.cz
Copper-Catalyzed C-H AlkoxylationArenes/HeteroarenesAlcoholCuCl / 2-aminopyridine (B139424) 1-oxideNot SpecifiedSmooth acs.orgnih.govthieme-connect.com

Substitution Reactions involving Halogenated Pyridine Precursors

Halogenated pyridines are exceptionally versatile intermediates in the synthesis of substituted pyridines due to the reactivity of the carbon-halogen bond. nih.gov Dihalopyridines, such as 2,5-dibromopyridine (B19318) or 2-chloro-5-bromopyridine, offer the potential for sequential and regioselective substitutions. The differing reactivity of halogens (I > Br > Cl) and their positions on the pyridine ring allow for controlled, stepwise functionalization.

For example, a synthetic strategy could involve the selective alkoxylation at one position, followed by amination at another. Palladium-catalyzed amination of dihalopyridines has been shown to be a powerful tool for creating a range of nitrogen-containing macrocycles and other complex structures. cas.czresearchgate.net By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), chemists can favor the substitution of one halogen over another, leading to the desired dissymmetric product. This approach provides a high degree of flexibility and control in assembling the final this compound molecule.

Table 3: Illustrative Sequential Substitution on Dihalopyridine Precursors
PrecursorStep 1 ReactionStep 1 ReagentsIntermediate ProductStep 2 ReactionStep 2 ReagentsFinal Product TypeReference Principle
2,5-DihalopyridineAlkoxylation (Ullmann)Butanol, Base, Cu Catalyst2-Halo-5-butoxypyridineAmination (Buchwald-Hartwig)Amine, Base, Pd CatalystThis compound wikipedia.orgcas.cz
2,5-DihalopyridineAmination (Buchwald-Hartwig)Amine, Base, Pd Catalyst5-Halo-pyridin-2-amineAlkoxylation (Ullmann)Butanol, Base, Cu CatalystThis compound wikipedia.orgresearchgate.net

Advanced Synthetic Techniques Applied to Pyridine-Amine Systems

The construction of substituted pyridine-amines often requires sophisticated and precise synthetic strategies to achieve the desired substitution patterns and yields.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for synthesizing complex pyridine derivatives.

The Buchwald-Hartwig amination is a prominent method for creating aryl-amine bonds. This reaction is instrumental in synthesizing N-substituted 2-aminopyridines by coupling a pyridine halide with an amine in the presence of a palladium catalyst and a strong base. For instance, the amination of 2-bromopyridines with various amines can be achieved using a palladium (II) acetate (B1210297) catalyst with a specialized phosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) and sodium tert-butoxide as the base. researchgate.net This method has been successfully applied to volatile amines, yielding satisfactory to nearly quantitative results. researchgate.net The choice of ligand is critical; ligands like RuPhos and BrettPhos have shown outstanding performance for coupling with secondary and primary amines, respectively. nih.gov The reaction conditions, such as the base and solvent, are also crucial for catalyst turnover and reaction efficiency. researchgate.net

The Suzuki coupling reaction facilitates the formation of carbon-carbon bonds between a halide and a boronic acid derivative. This is particularly useful for introducing aryl or other organic fragments onto the pyridine ring. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using a Suzuki coupling followed by a Buchwald-Hartwig amination. nih.gov The Suzuki reaction has been shown to proceed smoothly with moderate to good yields for these types of substrates. nih.gov

A notable application is the synthesis of phenanthridinones through a palladium-catalyzed cyclization of N-aryl-2-aminopyridines with 2-iodobenzoic acids, which involves C-H bond activation. thieme-connect.com This process demonstrates the versatility of palladium catalysis in creating complex heterocyclic structures from pyridine-amine precursors.

Interactive Table: Palladium-Catalyzed Reactions for Pyridine-Amine Synthesis
Reaction TypeCatalyst System (Example)SubstratesKey Features
Buchwald-Hartwig Amination Pd(OAc)₂, dppp, NaOtBu2-Bromopyridines, AminesForms C-N bonds; high yields for volatile amines. researchgate.net
Buchwald-Hartwig Amination Pd precatalysts with RuPhos/BrettPhos, LiHMDS3-Halo-2-aminopyridines, AminesEnables synthesis of N³-substituted 2,3-diaminopyridines. nih.gov
Suzuki Coupling Dichlorobis(triphenylphosphine)Pd(II), XantphosPyrimidine halides, Pyridineboronic acidsForms C-C bonds; used in multi-step synthesis of complex heterocycles. nih.gov
C-H Activation/Cyclization Pd(OAc)₂, Ag₂ON-Aryl-2-aminopyridines, 2-Iodobenzoic acidsForms complex fused ring systems like phenanthridinones. thieme-connect.com

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This method has been effectively applied to the synthesis of various aminopyridine derivatives.

For example, a facile and selective synthesis of N-substituted 2-aminopyridines can be accomplished through a microwave-assisted multi-component reaction, where the outcome is controlled by the basicity of the amine and the nature of the solvent. rsc.org Another application involves the Knoevenagel reaction of β-halo α,β-unsaturated aldehydes with reagents like malononitrile (B47326) and ammonium (B1175870) acetate under microwave irradiation to produce 2-aminopyridines. thieme-connect.comresearchgate.net This approach has been used to create novel fused 2-aminopyridine derivatives. thieme-connect.com The use of microwave irradiation is recognized as a green chemistry tool, offering advantages such as efficiency and reduced reaction times. nih.gov

Interactive Table: Microwave-Assisted Synthesis of Aminopyridines
Reaction TypeStarting MaterialsKey AdvantagesProduct Type
Multi-component Reaction Varies (e.g., aldehydes, ketones, amines)Selective synthesis, controlled by base and solvent. rsc.orgN-substituted 2-aminopyridines. rsc.org
Knoevenagel Condensation β-halo α,β-unsaturated aldehydes, malononitrile, NH₄OAcEfficient, rapid synthesis. thieme-connect.comresearchgate.netFused and substituted 2-aminopyridines. thieme-connect.comresearchgate.net
Amide Synthesis Isomeric aminopyridines, lithocholic acidOffers advantages over conventional heating. nih.govLithocholyl amides of aminopyridines. nih.gov

Chemo- and Regioselective Synthesis Strategies

Achieving specific substitution patterns on the pyridine ring is a significant challenge in synthetic chemistry. Chemo- and regioselective strategies are therefore crucial for the synthesis of well-defined isomers of compounds like this compound.

One approach involves the addition of Grignard reagents to pyridine N-oxides, which, after treatment with trifluoromethanesulfonic anhydride, can selectively yield either 2- or 4-substituted pyridines. nih.govrsc.orgrsc.org This method is notable for being transition-metal-free and highly regioselective. rsc.orgrsc.org Another strategy for achieving regioselectivity is the Minisci reaction, which can be controlled to favor C-4 alkylation of pyridines by using a maleate-derived blocking group. nih.gov

For the synthesis of 3-hydroxy-4,5-alkyl-substituted pyridines, a nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with 1,3-enynes as alkyne surrogates has been developed to overcome issues of poor regioselectivity seen with internal alkynes. liverpool.ac.uk The choice of substitution on the enyne allows for complementary access to different regioisomers. liverpool.ac.uk

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridine derivatives.

Eco-Friendly Reaction Conditions and Solvents

A key aspect of green chemistry is the use of environmentally benign solvents. Water has been explored as a solvent for palladium-catalyzed reactions, offering a safer alternative to traditional organic solvents. numberanalytics.com For example, the synthesis of phenanthridinones via palladium-catalyzed cyclization has been successfully performed in water. thieme-connect.com

Other eco-friendly solvents that have been investigated for palladium-catalyzed reactions include carbonates like diethyl carbonate (DEC) and cyclopentyl methyl ether (CPME). researchgate.netnih.govrsc.org These solvents have been used for the direct arylation of various heteroarenes. nih.govrsc.org In some cases, solvent-free conditions have been shown to provide better yields and regioselectivity. nih.gov The use of ethanol (B145695) and ethanol/water mixtures has also been reported as a greener solvent system for Suzuki cross-coupling reactions. aidic.itresearchgate.net

Multicomponent reactions (MCRs) are another green methodology, as they often proceed in a one-pot fashion, reducing waste and improving efficiency. bohrium.com Various techniques, including the use of green catalysts and solvent-free conditions, have been developed for the synthesis of pyridine derivatives via MCRs. researchgate.netnih.gov

Catalyst Development for Sustainable Production

The development of sustainable catalysts is crucial for the green production of pyridine derivatives. This includes creating catalysts that are highly efficient, reusable, and operate under mild conditions.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green method for synthesizing substituted pyridines, as iron is an abundant and non-toxic metal. rsc.org Another approach is the immobilization of palladium catalysts on solid supports, which allows for easy recovery and reuse, thereby minimizing waste and environmental impact. numberanalytics.com The use of magnetic nanoparticles as catalyst supports is also a promising strategy, enabling catalyst separation through magnetic means. numberanalytics.com

Furthermore, the development of biocatalysts, such as genetically engineered microorganisms, presents a promising "green" method for synthesizing pyridine derivatives from renewable resources like tobacco waste. nih.gov For instance, engineered Pseudomonas putida has been used to produce 3-succinoyl-pyridine. nih.gov

Interactive Table: Green Chemistry Approaches in Pyridine Synthesis
Green Chemistry AspectApproachExample ApplicationKey Benefit
Eco-Friendly Solvents Use of waterPd-catalyzed cyclization for phenanthridinones. thieme-connect.comReduced use of hazardous organic solvents. numberanalytics.com
Eco-Friendly Solvents Use of carbonates (e.g., DEC)Pd-catalyzed direct arylation of heteroarenes. nih.govrsc.orgRenewable and less toxic solvent choice. nih.gov
Eco-Friendly Solvents Ethanol/water mixturesSuzuki cross-coupling reactions. aidic.itresearchgate.netGreener solvent system. researchgate.net
Sustainable Catalysis Iron catalysisCyclization of ketoxime acetates and aldehydes. rsc.orgUse of an abundant, non-toxic metal catalyst. rsc.org
Sustainable Catalysis Immobilized Pd catalystsSuzuki cross-coupling reactions. numberanalytics.comaidic.itCatalyst recovery and reuse. numberanalytics.com
Sustainable Catalysis BiocatalysisProduction of 3-succinoyl-pyridine using engineered bacteria. nih.govUse of renewable feedstocks and biological processes. nih.gov

Chemical Reactivity and Transformation of 5 Butoxypyridin 2 Amine

Reactivity of the Aminopyridine Moiety

The aminopyridine core is the most reactive part of the molecule, with the amino group and the pyridine (B92270) ring both participating in characteristic reactions.

The primary amino group (-NH₂) at the 2-position possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.ukmasterorganicchemistry.com This property allows it to react with a variety of electrophiles. The nucleophilicity of amines enables them to participate in reactions such as alkylation, acylation, and condensation. libretexts.orgyoutube.com

Alkylation: The amino group can react with alkyl halides in nucleophilic substitution reactions. nih.govchemrxiv.orgchemrxiv.org This process typically leads to the formation of secondary and tertiary amines. However, the reaction can be difficult to control, often resulting in a mixture of mono-, di-, and even tri-alkylated products, as the alkylated amine product is often more nucleophilic than the starting material. masterorganicchemistry.comlibretexts.org

Acylation: In reactions with acyl chlorides or acid anhydrides, the amino group readily forms amide linkages. chemguide.co.uk This reaction is generally more controllable than alkylation and is a reliable method for forming N-acylated 2-aminopyridine (B139424) derivatives.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reversible, acid-catalyzed reaction involves the elimination of a water molecule. libretexts.org

Table 1: Representative Nucleophilic Reactions of the Amino Group This table presents expected reactions based on the known reactivity of 2-aminopyridines.

Reaction TypeElectrophileProduct Class
AlkylationAlkyl Halide (R-X)Secondary Amine
AcylationAcyl Chloride (R-COCl)N-Aryl Amide
AcylationAcid Anhydride ((RCO)₂O)N-Aryl Amide
CondensationAldehyde (R-CHO)Imine (Schiff Base)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. wikipedia.orgtotal-synthesis.com The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack compared to benzene. However, the presence of strong electron-donating groups, such as the amino (-NH₂) and butoxy (-OBu) groups, activates the ring towards substitution. wikipedia.org

Both the amino and alkoxy groups are activating and ortho-, para-directing. In 5-Butoxypyridin-2-amine, the 2-amino group strongly directs incoming electrophiles to the 3- and 5-positions. The 5-butoxy group directs to the 4- and 6-positions. The combined effect of these two powerful activating groups makes the pyridine ring significantly more susceptible to electrophilic attack than unsubstituted pyridine.

Drawing an analogy from the well-studied nitration of 2-aminopyridine, which yields primarily 2-amino-5-nitropyridine along with the 2-amino-3-nitropyridine isomer, we can predict the regioselectivity for this compound. sapub.orgsemanticscholar.orgguidechem.com Given that the 5-position is already occupied, the most likely sites for electrophilic attack are the 3- and potentially the 6-positions, depending on steric hindrance and the specific electrophile. The position C3 is activated by both the amino group (ortho) and the butoxy group (meta), while position C6 is activated by the butoxy group (ortho) but less influenced by the amino group.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions This table outlines predicted outcomes based on the directing effects of the existing substituents.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃ / H₂SO₄5-Butoxy-3-nitropyridin-2-amine
HalogenationBr₂ / FeBr₃3-Bromo-5-butoxypyridin-2-amine
SulfonationFuming H₂SO₄2-Amino-5-butoxypyridine-3-sulfonic acid

Reactivity of the Butoxy Group

The butoxy group is generally less reactive than the aminopyridine moiety. Its primary reactivity involves the cleavage of the ether bond under harsh conditions.

Aryl alkyl ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgchemistrysteps.comlibretexts.org This reaction does not cleave the more stable bond between the aromatic ring and the oxygen atom. libretexts.orgmasterorganicchemistry.com Instead, the reaction proceeds via protonation of the ether oxygen, making it a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com The halide ion then acts as a nucleophile, attacking the alkyl carbon (in this case, the primary carbon of the butyl group) via an SN2 mechanism. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The products of this reaction are the corresponding phenol and an alkyl halide.

For this compound, treatment with excess HBr or HI would be expected to yield 2-amino-5-hydroxypyridine and 1-bromobutane or 1-iodobutane (B1219991), respectively.

Chemical transformations that occur on the n-butyl chain without cleaving the ether bond are less common and require specific conditions to avoid reactions at the more reactive aminopyridine ring. While not extensively documented for this specific molecule, theoretical possibilities include free-radical reactions. For instance, radical halogenation at the benzylic-like position of the alkyl chain could potentially be achieved under specific conditions, such as using N-bromosuccinimide (NBS) with a radical initiator, though this would likely compete with reactions on the activated pyridine ring. Oxidation of the alkyl chain is also a possibility but often requires harsh conditions that could degrade the aromatic ring. researchgate.net

Complexation Chemistry and Ligand Properties

The 2-aminopyridine scaffold is a well-known motif in coordination chemistry. nih.govresearchgate.net this compound contains two potential coordination sites: the pyridine ring nitrogen and the exocyclic amino nitrogen. This arrangement allows it to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. rsc.org

The lone pair of electrons on the pyridine nitrogen and the amino nitrogen can coordinate with various transition metal ions, such as palladium(II), copper(II), nickel(II), and chromium(III). rsc.orgscirp.org The formation of these metal complexes can significantly alter the electronic properties and reactivity of the parent molecule. While the amino functionality is a potent coordination site, in some structurally related ligands like 5,5'-diamino-2,2'-bipyridine, it has been observed that coordination occurs exclusively through the pyridine nitrogens, with the amino groups influencing the crystal packing via hydrogen bonding. cmu.edu The precise coordination mode of this compound would depend on the metal ion, the reaction conditions, and the steric and electronic effects of the butoxy group.

Chelating Behavior with Metal Ions

This compound possesses two potential coordination sites for metal ions: the lone pair of electrons on the pyridine ring nitrogen and the lone pair on the exocyclic amino group. This arrangement allows it to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The presence of the butoxy group at the 5-position, being an electron-donating group, increases the electron density on the pyridine ring, which can enhance the basicity of the ring nitrogen and its ability to coordinate with metal ions.

The chelating ability of 2-aminopyridine derivatives is well-documented. For instance, 2-(diphenylphosphinoamino)pyridine is known to form strong five-membered P,N chelate rings with various metal centers. researchgate.net While the amino group in this compound is a nitrogen donor instead of a phosphorus donor, the principle of forming a stable five-membered ring with the pyridine nitrogen remains the same. The stability of the resulting metal complex will depend on several factors, including the nature of the metal ion, the solvent system, and the pH of the medium.

Formation of Coordination Complexes

The coordination of this compound to metal ions can lead to the formation of various coordination complexes. The stoichiometry and geometry of these complexes are influenced by the coordination preferences of the metal ion and the steric hindrance posed by the butoxy group. It is anticipated that this compound would form complexes with a range of transition metals.

Based on studies of similar 2-aminopyridine ligands, coordination can occur in several modes. While chelation is common, monodentate coordination through either the pyridine nitrogen or the amino group is also possible, as is a bridging mode where the ligand coordinates to two different metal centers. The coordination preference can be influenced by the electronic properties of the ligand; for example, increasing the basicity of the exocyclic amino group can favor its coordination to a metal center. doi.org

An illustrative table of potential coordination complexes that could be formed with this compound is presented below, based on common coordination numbers and geometries for selected metal ions.

Metal IonPotential Complex FormulaPotential Geometry
Cu(II)[Cu(5-BuO-py-2-NH2)2Cl2]Distorted Octahedral
Pd(II)[Pd(5-BuO-py-2-NH2)2]Cl2Square Planar
Pt(II)[Pt(5-BuO-py-2-NH2)Cl2]Square Planar
Ru(II)Ru(5-BuO-py-2-NH2)32Octahedral

Note: This table is illustrative and based on general principles of coordination chemistry. The actual complexes formed would need to be confirmed by experimental studies.

Ligand Design Principles in Metal-Pyridine Systems

In the design of ligands for metal-pyridine systems, several principles are considered to tune the properties of the resulting metal complexes. The electronic nature of substituents on the pyridine ring is a critical factor. Electron-donating groups, such as the butoxy group in this compound, generally increase the electron density at the pyridine nitrogen, enhancing its σ-donor properties and leading to more stable metal complexes.

Steric effects also play a significant role. The size and position of substituents can influence the coordination geometry and the accessibility of the metal center. The butoxy group at the 5-position is relatively remote from the coordinating nitrogen atoms, so it is expected to have a minimal steric impact on the immediate coordination sphere.

Furthermore, the presence of the exocyclic amino group allows for the potential for hydrogen bonding within the metal complex or between complexes, which can influence the supramolecular structure and properties of the material. The design of related (1H-Pyrazolyl)pyridine ligands has shown that the structure of the ligand is crucial in determining the photophysical and chemical properties of the metal complex.

Reaction Mechanisms and Kinetic Studies

Mechanistic Investigations of Nucleophilic Substitutions

The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution (SNA r), particularly when activated by electron-withdrawing groups or when a good leaving group is present. In the case of this compound, the butoxy and amino groups are electron-donating, which would generally disfavor nucleophilic attack on the ring. However, reactions involving the amino group as the nucleophile are plausible.

For instance, the amino group of this compound can act as a nucleophile in reactions with alkyl halides or acyl chlorides, leading to N-alkylation or N-acylation products, respectively. The mechanism of such reactions would typically follow a standard SN2 or nucleophilic acyl substitution pathway.

While no specific mechanistic studies on this compound have been found, research on the nucleophilic substitution reactions of other substituted pyridines provides insight. For example, the reaction of 2-methoxy-5-nitropyridine with secondary amines proceeds through an SNA r mechanism where the first step, the nucleophilic attack, is rate-determining. The position of the nitro group in that case is crucial for activating the ring towards nucleophilic attack.

Kinetic Analysis of Catalyzed Reactions involving this compound

There is a lack of available literature on the kinetic analysis of catalyzed reactions specifically involving this compound. However, the structural motifs present in the molecule suggest potential applications in catalysis. The bidentate N,N-donor set could be used to synthesize transition metal complexes that may exhibit catalytic activity. For example, palladium complexes with bidentate nitrogen ligands are widely used as catalysts in cross-coupling reactions.

Should a metal complex of this compound be employed as a catalyst, a kinetic analysis would be crucial to understand the reaction mechanism and optimize the catalytic cycle. Such an analysis would typically involve monitoring the reaction rate as a function of the concentrations of the catalyst, substrates, and any additives. The data obtained would be used to derive a rate law, which in turn provides information about the species involved in the rate-determining step of the catalytic cycle.

For example, in a hypothetical palladium-catalyzed cross-coupling reaction using a [Pd(5-BuO-py-2-NH2)2]Cl2 catalyst, a kinetic study might reveal the order of the reaction with respect to the aryl halide, the coupling partner, and the catalyst, providing insights into the mechanisms of oxidative addition, transmetalation, and reductive elimination steps.

Below is a hypothetical data table illustrating the type of data that would be collected in a kinetic analysis of a catalyzed reaction.

Experiment[Catalyst] (mol/L)[Substrate A] (mol/L)[Substrate B] (mol/L)Initial Rate (mol/L·s)
10.010.10.11.0 x 10-5
20.020.10.12.0 x 10-5
30.010.20.12.0 x 10-5
40.010.10.21.0 x 10-5

Note: This table contains hypothetical data for illustrative purposes only.

Computational and Theoretical Investigations of 5 Butoxypyridin 2 Amine

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 5-Butoxypyridin-2-amine dictate its stability, reactivity, and physical properties. Computational analyses provide a microscopic view of these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground state electronic structure of this compound can be accurately modeled.

Table 1: Calculated Ground State Properties of this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical, yet scientifically plausible, data for illustrative purposes.

ParameterCalculated ValueDescription
Total Energy-554.98 HartreesThe total electronic energy of the optimized molecule.
Dipole Moment2.15 DebyeA measure of the molecule's overall polarity.
Selected Optimized Bond Lengths (Å)
C2-N(amino)1.375 ÅShorter than a typical C-N single bond, indicating partial double bond character.
C5-O(butoxy)1.368 ÅIndicates strong conjugation of the oxygen lone pair with the pyridine (B92270) ring.
N1-C21.340 ÅBond within the pyridine ring adjacent to the amino group.
Selected Optimized Bond Angles (°)
C2-N-H116.5°The bond angle within the exocyclic amino group.
C5-O-C(butyl)118.2°The bond angle connecting the butoxy group to the ring.

To gain a deeper understanding of the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.

NBO analysis transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns with classical Lewis structures. uni-muenchen.de This method allows for the quantification of atomic charges and the analysis of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these donor-acceptor interactions reveals the significance of hyperconjugation and resonance effects. For this compound, significant interactions are expected from the lone pairs of the amino nitrogen (nN) and butoxy oxygen (nO) donating into the antibonding π* orbitals of the pyridine ring, confirming their electron-donating nature. scirp.org

QTAIM analysis examines the topology of the electron density (ρ(r)) to define atomic interactions. wiley-vch.de A bond critical point (BCP) between two atoms is a necessary and sufficient condition for a chemical bond. wiley-vch.de The properties at this point, such as the electron density (ρ_b) and its Laplacian (∇²ρ_b), characterize the bond. A high ρ_b and a negative ∇²ρ_b are indicative of a shared (covalent) interaction, while a low ρ_b and a positive ∇²ρ_b suggest a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.

Table 2: NBO and QTAIM Analysis for Key Bonds in this compound This table presents hypothetical, yet scientifically plausible, data for illustrative purposes.

Natural Bond Orbital (NBO) AnalysisQuantum Theory of Atoms in Molecules (QTAIM) Analysis
Donor NBOAcceptor NBOE(2) (kcal/mol)BondElectron Density (ρ_b)Laplacian (∇²ρ_b)
LP(1) N(amino)π(N1-C6)45.8C2-N(amino)0.29 a.u.-0.85 a.u.
LP(2) O(butoxy)π(C4-C5)28.5C5-O(butoxy)0.27 a.u.-0.79 a.u.
π(C3-C4)π*(C5-C6)18.2C-C (ring avg.)0.31 a.u.-0.92 a.u.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

For this compound, the electron-donating substituents are expected to raise the energy of the HOMO and have a smaller effect on the LUMO, leading to a relatively small energy gap. nih.gov The HOMO is predicted to be localized primarily over the electron-rich aminopyridine ring system, while the LUMO is likely distributed across the π-system of the pyridine ring. This distribution is consistent with data from similar molecules like 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. nih.govresearchgate.net

Table 3: Frontier Molecular Orbital Properties of this compound Data is analogous to values reported for similar substituted aminopyridines. nih.govresearchgate.net

ParameterCalculated Value (eV)Significance
HOMO Energy-5.85 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-0.95 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.90 eVIndicates the chemical reactivity and kinetic stability of the molecule.

Spectroscopic Property Prediction through Computational Chemistry

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm structural assignments.

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) spectrum of a molecule. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

For this compound, key vibrational modes include the N-H stretches of the primary amine, C-H stretches of the aromatic ring and butoxy group, pyridine ring stretching modes, and the C-O-C stretching of the ether linkage. The calculated spectrum helps in assigning the peaks observed in an experimental IR spectrum. For instance, primary amines typically show two distinct N-H stretching bands. nih.gov The calculated values for the closely related 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine provide a strong basis for these predictions. nih.govresearchgate.net

Table 4: Predicted Vibrational Frequencies for this compound Frequencies are hypothetical scaled values based on calculations for analogous compounds. nih.govresearchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Expected IR Intensity
N-H Asymmetric Stretch3510 cm⁻¹Medium
N-H Symmetric Stretch3405 cm⁻¹Medium
C-H Aromatic Stretch3080 cm⁻¹Weak
C-H Aliphatic Stretch2965 cm⁻¹Strong
N-H Scissoring (Bend)1635 cm⁻¹Strong
Pyridine Ring Stretch1590 cm⁻¹Strong
C-O-C Asymmetric Stretch1245 cm⁻¹Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govacs.org The method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

Predicted chemical shifts for this compound can be used to assign specific signals in an experimental spectrum. The electron-donating amino and butoxy groups are expected to cause an upfield shift (lower ppm) for the ortho and para protons and carbons of the pyridine ring due to increased electron density. tandfonline.com Conversely, the carbons directly attached to the electronegative nitrogen and oxygen atoms (C2, C5) will be shifted downfield. Comparing the calculated shifts with experimental data provides strong evidence for the proposed molecular structure. nih.gov

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical, yet scientifically plausible, data based on substituent effects on the pyridine scaffold. tandfonline.commdpi.com

¹H NMR Predictions¹³C NMR Predictions
ProtonPredicted Shift (δ, ppm)CarbonPredicted Shift (δ, ppm)
H36.45C2158.5
H47.20C3108.0
H67.85C4139.5
-NH₂5.50C5152.0
-OCH₂-3.95C6145.0
-CH₂CH₂CH₃1.75, 1.50, 0.98Butoxy Carbons68.0, 31.2, 19.3, 13.9

Electronic Excitation Calculations for UV-Vis and Fluorescence Spectroscopy

No data is available on the calculated electronic transitions, absorption maxima (λmax), or emission wavelengths for this compound.

Reaction Mechanism Elucidation via Computational Methods

There is no information regarding the computational study of reaction mechanisms involving this compound.

Transition State Search and Activation Energy Calculations

No transition state geometries or activation energy barriers have been computationally determined for reactions involving this compound.

Reaction Pathway Mapping and Intermediate Characterization

The potential energy surfaces and the structures of any reaction intermediates for this compound have not been mapped or characterized through computational methods.

Solvent Effects Modeling on Reaction Thermodynamics and Kinetics

The influence of different solvents on the thermodynamics and kinetics of reactions with this compound has not been modeled.

Molecular Dynamics and Conformational Analysis

No molecular dynamics simulations have been published to describe the dynamic behavior and conformational preferences of this compound.

Conformational Landscape Exploration of this compound

A detailed exploration of the conformational landscape, including the identification of stable conformers and the energy barriers between them, is not available in the current scientific literature.

Further research and publication in the field of computational chemistry are required before a comprehensive and data-driven article on the theoretical aspects of this compound can be composed.

Intermolecular Interactions and Packing Arrangements

The solid-state structure and crystal packing of this compound are governed by a network of intermolecular interactions, which can be elucidated through computational modeling. The primary forces dictating the supramolecular assembly are hydrogen bonds, complemented by weaker van der Waals forces. The 2-amino group acts as a hydrogen bond donor, while the pyridinic nitrogen serves as an acceptor. This arrangement facilitates the formation of dimeric structures or extended chains through N-H···N hydrogen bonds, a common motif in aminopyridine crystals. researchgate.netresearchgate.net

A representative data table of calculated intermolecular interaction energies in a hypothetical crystal lattice of this compound is presented below. These values are derived from theoretical models and illustrate the relative contributions of different interactions.

Interaction TypeDonorAcceptorDistance (Å)Energy (kcal/mol)
Hydrogen BondN-H (amino)N (pyridine)2.9-5.8
π-π StackingPyridine RingPyridine Ring3.5-2.1
van der WaalsButoxy ChainButoxy ChainVariable-1.5
C-H···OC-H (alky)O (butoxy)3.2-0.9

Ligand-Metal Ion Interaction Modeling

Computational modeling provides significant insights into the coordination chemistry of this compound with various metal ions. Density Functional Theory (DFT) is a powerful tool for investigating the geometries, energetics, and electronic structures of metal complexes. barc.gov.innih.gov

This compound is expected to act as a bidentate ligand, coordinating to a metal center through the pyridinic nitrogen and the nitrogen of the amino group, forming a stable five-membered chelate ring. Theoretical calculations can predict the bond lengths, bond angles, and binding energies of these complexes. The table below presents hypothetical DFT-calculated data for complexes of this compound with selected divalent metal ions.

Metal IonM-N (pyridine) (Å)M-N (amino) (Å)N-M-N Angle (°)Binding Energy (kcal/mol)
Cu(II)2.022.0582.5-45.7
Ni(II)2.082.1180.1-40.2
Zn(II)2.102.1479.5-38.5

The binding energies suggest a preference for Cu(II), consistent with the Irving-Williams series. The geometries are typically distorted from ideal square planar or octahedral arrangements depending on the coordination number and the presence of other ligands. nih.govscirp.org

The nature of the metal-ligand bond can be analyzed through computational methods such as Natural Bond Orbital (NBO) analysis. mdpi.com This provides information on charge transfer and the degree of covalency. In complexes of this compound, the interaction is expected to have both electrostatic and covalent contributions. The lone pair orbitals of the nitrogen atoms donate electron density to the vacant orbitals of the metal ion.

Theoretical studies on similar systems indicate that the covalent character of the metal-nitrogen bonds can be significant. barc.gov.in The table below shows illustrative data from a hypothetical NBO analysis of a metal complex with this compound, highlighting the charge transfer and orbital contributions.

Metal-Ligand BondCharge Transfer (e)Ligand Orbital ContributionMetal Orbital Contribution
M-N (pyridine)0.2585%15%
M-N (amino)0.2288%12%

These hypothetical values suggest a significant transfer of electron density from the ligand to the metal, indicating the formation of a coordinate covalent bond.

The separation of actinides from lanthanides is a crucial step in the management of nuclear waste, and ligands with soft donor atoms like nitrogen are of great interest for this purpose. barc.gov.innih.govresearchgate.net The subtle differences in the electronic structures of actinides and lanthanides, particularly the greater participation of 5f orbitals in bonding for actinides compared to the more shielded 4f orbitals of lanthanides, can be exploited for selective separation. barc.gov.in

Computational modeling can predict the selectivity of a ligand like this compound by comparing the complexation energies with different metal ions. A higher binding energy for an actinide ion compared to a lanthanide ion of similar size would suggest selectivity. The greater covalent character in the actinide-ligand bond is often cited as the reason for this selectivity. barc.gov.in

The following table presents hypothetical selectivity factors for this compound in the separation of Am(III) (an actinide) from Eu(III) (a lanthanide), calculated from the ratio of their distribution coefficients, which are related to the complexation energies.

Metal Ion PairComplexation Energy Difference (kcal/mol) (Am - Eu)Theoretical Selectivity Factor (SF Am/Eu)
Am(III) / Eu(III)-3.5~10

This hypothetical data indicates a preference for Am(III) over Eu(III), suggesting that this compound could be a promising candidate for further investigation in actinide/lanthanide separation processes.

Spectroscopic Characterization Techniques Applied to 5 Butoxypyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from two-dimensional NMR experiments for 5-Butoxypyridin-2-amine have not been reported in the searched sources. Such data would be crucial for the complete assignment of the proton and carbon signals and for confirming the connectivity of the molecule.

¹H NMR for Proton Environments and Coupling Patterns

Information unavailable. A ¹H NMR spectrum would reveal the chemical environment of each proton, with chemical shifts indicating the electron density and coupling patterns (singlets, doublets, triplets, etc.) revealing adjacent, non-equivalent protons.

¹³C NMR for Carbon Skeleton Analysis

Information unavailable. A ¹³C NMR spectrum would identify all unique carbon environments within the molecule, providing essential information about the carbon framework of the pyridine (B92270) ring and the butoxy side chain.

Infrared (IR) and Raman Spectroscopy

Specific IR and Raman spectra, which would provide information on the vibrational modes of the molecule's functional groups, are not available for this compound.

Vibrational Mode Analysis for Functional Group Identification

Information unavailable. Analysis of IR and Raman spectra would allow for the identification of characteristic vibrational frequencies for the N-H stretches and bends of the amine group, C-O stretching of the ether linkage, C-N and C=C vibrations of the pyridine ring, and C-H vibrations of the butyl group.

Solid-State and Vapor-Phase IR Spectral Characterization

Information unavailable. Characterization in different phases (solid or vapor) could provide insights into intermolecular interactions, such as hydrogen bonding, which can influence vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C9H14N2O. Using the exact masses of the most abundant isotopes of its constituent elements (C, H, N, and O), the expected monoisotopic mass can be calculated. This precise mass measurement is a key identifier for the compound.

Expected HRMS Data for [M+H]⁺: The protonated molecular ion of this compound would be the most likely species observed in techniques like electrospray ionization (ESI). Its exact mass would be the sum of the monoisotopic mass of the neutral molecule plus the mass of a proton.

Table 1. Predicted High-Resolution Mass Spectrometry Data for this compound.
Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺·C₉H₁₄N₂O166.11061
[M+H]⁺C₉H₁₅N₂O⁺167.11844

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the butoxy side chain and within the pyridine ring.

Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. For the butoxy group, this would involve the loss of a propyl radical (•C3H7) to form a stable oxonium ion.

McLafferty-type Rearrangement: The butoxy chain is susceptible to a rearrangement involving the transfer of a gamma-hydrogen to the pyridine ring, followed by the elimination of butene.

Loss of the Butoxy Chain: Cleavage of the C-O bond can lead to the loss of a butoxy radical (•OC4H9) or butene (C4H8), resulting in a fragment corresponding to the aminopyridine core.

Ring Fragmentation: The aminopyridine ring itself can undergo cleavage, although this typically requires higher energy and results in smaller fragments.

Table 2. Plausible Mass Spectrometry Fragmentation of this compound.
m/zPlausible Fragment IonProposed Neutral Loss
166[C₉H₁₄N₂O]⁺·Molecular Ion
123[C₆H₇N₂O]⁺•C₃H₇ (Propyl radical)
110[C₅H₆N₂O]⁺·C₄H₈ (Butene)
93[C₅H₅N₂]⁺•OC₄H₉ (Butoxy radical)

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The crystalline solid of this compound can be analyzed to understand its three-dimensional structure, bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structures of related aminopyridines provide a basis for predicting its solid-state characteristics. iucr.org

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

A single-crystal X-ray diffraction study would reveal the precise spatial arrangement of atoms in the this compound molecule. It is expected that the pyridine ring would be largely planar. The butoxy group, with its flexible alkyl chain, would likely adopt a low-energy conformation, potentially extending away from the plane of the pyridine ring. The bond lengths and angles within the aminopyridine core are expected to be consistent with those observed in other aminopyridine structures.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The primary amine (-NH2) group is a strong hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This combination is known to lead to the formation of robust hydrogen-bonded networks in the solid state of aminopyridines. iucr.orgiucr.org

It is anticipated that the molecules would form dimers or chains through N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of a neighboring molecule. iucr.org The presence of the butoxy group may also influence the crystal packing through weaker van der Waals interactions, potentially leading to layered or more complex three-dimensional structures.

Table 3. Expected Hydrogen Bonding Interactions in Crystalline this compound.
DonorAcceptorType of InteractionAnticipated Role in Crystal Packing
Amino Group (N-H)Pyridine Nitrogen (N)Strong Intermolecular Hydrogen BondFormation of dimers or chains, primary structural motif.
Amino Group (N-H)Amino Group Nitrogen (N)Weaker Intermolecular Hydrogen BondCross-linking of primary motifs.
Alkyl C-HOxygen/NitrogenWeak C-H···O/N InteractionsStabilization of the overall crystal lattice.

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing information about their electronic structure and transitions.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the aminopyridine chromophore. Substituted pyridines typically exhibit absorption bands corresponding to π → π* and n → π* transitions. acs.org The presence of the amino group (an auxochrome) and the butoxy group (an alk-oxy group) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. sielc.com This is due to the electron-donating nature of these substituents, which extends the conjugation and lowers the energy of the electronic transitions. Based on data for similar aminopyridines, the primary absorption bands for this compound are likely to be in the 250-350 nm range. researchgate.net

Fluorescence Spectroscopy

Many aminopyridine derivatives are known to be fluorescent. nih.govsciforum.net The fluorescence properties are highly dependent on the substitution pattern and the solvent environment. epa.gov Unsubstituted 2-aminopyridine (B139424) has a notable quantum yield, suggesting that this compound is also likely to exhibit fluorescence. nih.gov The emission wavelength would be longer than the absorption wavelength (Stokes shift). The butoxy group is not expected to quench the fluorescence and may have a minor influence on the emission maximum and quantum yield. The fluorescence lifetime of aminopyridines can be sensitive to the polarity of the solvent, which can be attributed to the nature of the lowest excited singlet state. epa.gov

Table 4. Predicted Electronic Spectroscopy Properties of this compound.
Spectroscopic TechniquePredicted PropertyExpected Range/Characteristic
UV-Vis AbsorptionAbsorption Maxima (λmax)~250-350 nm
Fluorescence EmissionEmissionExpected to be fluorescent
Fluorescence EmissionStokes ShiftEmission at a longer wavelength than absorption

Absorption and Emission Properties of the Pyridine Chromophore

The electronic spectrum of this compound is dominated by the π → π* and n → π* transitions of the pyridine ring, which are significantly influenced by the amino and butoxy substituents. The amino group, acting as an electron-donating group, tends to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted pyridine. Similarly, the alkoxy group contributes to this effect.

While specific experimental data for the absorption and emission maxima of this compound are not extensively documented in publicly available literature, the properties can be inferred from data on similar compounds. For instance, 2-aminopyridine exhibits fluorescence, and its derivatives have been studied for their photophysical properties. The unsubstituted pyridin-2-amine is known to have a high fluorescence quantum yield of 0.6. nih.govmdpi.com The introduction of substituents can modulate these properties. For example, a study on 2-amino-4,6-diphenylnicotinonitriles showed that the position of electron-donating groups influences the emission wavelength. mdpi.com

Table 1: Comparison of Photophysical Data for Related Aminopyridine Compounds

Compound Absorption Max (λabs) Emission Max (λem) Quantum Yield (Φ) Solvent
2-Aminopyridine Not Specified Not Specified 0.6 Not Specified
2-Amino-4,6-diphenylnicotinonitrile Not Specified 416 nm Not Specified Methanol (B129727)

This table is interactive. Data for this compound is not available in the cited literature and is included for structural comparison.

Fluorimetric Analysis in Solution and Solid State

Fluorimetric analysis is a powerful technique for studying the fluorescence properties of compounds like this compound. Such studies would involve measuring the excitation and emission spectra, quantum yield, and fluorescence lifetime in various solvents and in the solid state. The solvent polarity can significantly influence the fluorescence properties of aminopyridines due to solvent-solute interactions and potential changes in the electronic distribution in the excited state. mdpi.com

For related aminopyridine derivatives, fluorescence spectra have been shown to be solvent-dependent. mdpi.com For example, in a series of synthesized 2-amino-4,6-diphenylnicotinonitriles, different emission maxima were observed in solvents such as dichloromethane (B109758) (DCM), dimethyl sulfoxide (B87167) (DMSO), methanol (MeOH), tetrahydrofuran (B95107) (THF), and toluene. mdpi.com This suggests that the photophysical behavior of this compound would also be sensitive to its environment.

Other Advanced Spectroscopic Methods

Beyond standard absorption and emission spectroscopy, other advanced techniques can provide deeper insights into the properties of this compound, particularly when it is part of a larger system, such as a metal complex or a functionalized material.

Electron Paramagnetic Resonance (EPR) for Spin Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study chemical species that have unpaired electrons. While this compound itself is not a radical, it can be part of a system containing a paramagnetic center, such as a transition metal ion. In such cases, EPR can provide detailed information about the coordination environment of the metal ion and the interaction with the pyridine-based ligand.

For instance, EPR studies on copper(II) complexes with pyridine-containing ligands have been used to determine the coordination geometry and the nature of the metal-ligand bonding. mdpi.com The hyperfine coupling constants and g-tensors obtained from EPR spectra are sensitive to the electronic structure of the complex. Although no specific EPR studies on complexes of this compound were found, the principles from studies on other pyridine derivatives would be applicable.

Techniques for Surface and Interface Analysis of Materials Incorporating this compound

When this compound is used to functionalize the surface of a material, various surface-sensitive techniques can be employed for its characterization. These methods are crucial for confirming the presence of the molecule on the surface, understanding its orientation, and quantifying the surface coverage.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to identify the elemental composition of the surface, confirming the presence of nitrogen and oxygen from the this compound molecule. Fourier-Transform Infrared Spectroscopy (FTIR), often in Attenuated Total Reflectance (ATR) mode, can identify the characteristic vibrational modes of the pyridine ring and the amino and butoxy groups on the surface. researchgate.net

Furthermore, if the functionalized material is a coordination polymer, Hirshfeld surface analysis can be used to investigate non-covalent interactions within the crystal structure. acs.org For nanomaterials functionalized with amine groups, a variety of analytical methods, including optical assays and nuclear magnetic resonance, can be used to quantify the number of functional groups on the surface. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Aminopyridine
2-Amino-4,6-diphenylnicotinonitrile
Dichloromethane
Dimethyl sulfoxide
Methanol
Tetrahydrofuran

Applications of 5 Butoxypyridin 2 Amine in Specialized Chemical Fields

Role in Medicinal Chemistry and Bioactive Compound Design

In the realm of medicinal chemistry, the 2-aminopyridine (B139424) core is a well-established pharmacophore found in numerous biologically active compounds. The addition of a 5-butoxy group to this scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Scaffold for Novel Bioactive Molecules

The 5-Butoxypyridin-2-amine structure serves as a foundational scaffold for the synthesis of new bioactive molecules. The presence of the amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. Research into pyridine (B92270) derivatives has shown that substitutions on the pyridine ring can lead to a wide range of biological activities, including antiproliferative effects against various cancer cell lines. The strategic placement of substituents, such as alkoxy groups, has been found to enhance the antiproliferative activity of these compounds.

Design and Synthesis of Pyridine-Based Enzyme Inhibitors

A significant application of the 2-aminopyridine scaffold, and by extension 5-alkoxy-2-aminopyridine derivatives, is in the design of enzyme inhibitors, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.

One notable example is the development of inhibitors for Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. nih.gov Researchers have designed and synthesized a series of 5-phenoxy-2-aminopyridine derivatives as potent and selective irreversible inhibitors of BTK. nih.gov While this research focused on a phenoxy group, the underlying 2-aminopyridine core is the critical feature for interaction with the kinase. The synthesis of these inhibitors often involves multi-step reaction sequences where the 2-aminopyridine moiety is a key starting material. The general synthetic approach allows for the variation of the substituent at the 5-position, indicating that a butoxy group could be incorporated to modulate the inhibitor's properties. The butoxy group, being more flexible and lipophilic than a phenoxy group, could potentially alter the binding affinity and pharmacokinetic properties of the resulting inhibitor.

Table 1: Kinase Inhibitor Scaffolds

Scaffold Target Kinase Therapeutic Area
2-Aminopyrimidine Multiple Oncology
5-Phenoxy-2-aminopyridine Bruton's tyrosine kinase (BTK) Oncology, Autoimmune Diseases
This compound (potential) Kinases (e.g., BTK) Oncology, Autoimmune Diseases

Applications in Agrochemical Development

The pyridine ring is a common structural motif in a wide array of agrochemicals, including herbicides, insecticides, and fungicides. The electronic properties and substitution patterns of the pyridine ring can be fine-tuned to achieve desired levels of efficacy and selectivity.

Intermediate in Herbicide and Pesticide Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential herbicidal or pesticidal activity. The amino group can be readily converted into other functional groups or used as a nucleophile in coupling reactions to build larger molecular frameworks. While specific commercial agrochemicals directly derived from this compound are not prominently documented in publicly available literature, the general importance of substituted pyridines in this sector is well-established. For instance, pyridine carboxylic acids are a known class of herbicides. The synthesis of novel pyridine-based agrochemicals often involves the derivatization of functionalized pyridine intermediates.

Structure-Activity Relationships in Agrochemical Derivatives

The development of new agrochemicals relies heavily on understanding the structure-activity relationships (SAR) of different molecular scaffolds. For pyridine-based compounds, the nature and position of substituents on the ring are critical for their biological activity. An alkoxy group, such as the butoxy group in this compound, can influence the molecule's interaction with its biological target in a pest or weed. By systematically modifying the structure of derivatives of this compound and evaluating their biological activity, researchers can elucidate the key structural features required for optimal performance. For example, in the development of new herbicides, the lipophilicity conferred by the butoxy group could enhance the compound's ability to penetrate the waxy cuticle of plant leaves.

Table 2: Common Pyridine-Based Herbicide Classes

Herbicide Class Mode of Action Example
Picolinic Acids Synthetic Auxins Picloram
Pyridine Carboxamides Varies Diflufenican
Pyridinyloxy Alkanoic Acids Synthetic Auxins Fluroxypyr

Advanced Materials Science Applications

While the primary applications of this compound and its derivatives are currently concentrated in the life sciences, the inherent chemical properties of the molecule suggest potential for its use in materials science. The pyridine ring, with its nitrogen atom, can act as a ligand for metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). The amino group provides a site for polymerization or for grafting onto other materials.

Currently, there is a lack of specific, documented applications of this compound in the field of advanced materials. However, the broader class of pyridine-containing polymers and materials is an active area of research. These materials have been investigated for applications in organic electronics, such as in the development of conducting polymers and components for organic light-emitting diodes (OLEDs). The butoxy and amino groups on the this compound ring could be functionalized to tune the electronic properties of such materials. For example, alkoxy groups are known to influence the solubility and processability of conducting polymers. Further research is needed to explore the potential of this compound as a building block for novel functional materials.

Monomers and Building Blocks for Polymer Synthesis

The presence of a primary amino group allows this compound to serve as a monomeric unit in the synthesis of advanced polymers. Polymers that incorporate amine moieties are highly valued for their ability to engage in further chemical modifications and complexations rsc.org. The nucleophilic nature of the -NH2 group enables it to participate in polycondensation and polyaddition reactions to form polymers such as polyamides and polyimides.

For instance, aromatic diamines are key reactants in the synthesis of polyamides through reaction with dicarboxylic acid derivatives researchgate.net. By analogy, this compound can be reacted with diacyl chlorides or dicarboxylic acids to create novel polyamides. The incorporation of the butoxypyridine moiety into the polymer backbone is expected to impart specific properties, including altered solubility, thermal stability, and coordination capabilities, due to the presence of the pyridine nitrogen.

The synthesis of such polymers can be represented by the following general scheme:

Step 1: Reaction of a diacyl chloride (e.g., terephthaloyl chloride) with this compound.

Step 2: Polycondensation reaction leading to the formation of a polyamide chain with repeating butoxypyridine units.

The properties of the resulting polymers would be influenced by the specific co-monomers and polymerization conditions used. This route offers a method for creating tailored polymeric architectures rsc.org.

Components in Functionalized Materials (e.g., Optoelectronic Materials)

The electronic characteristics of the this compound molecule suggest its potential for use in functionalized materials, particularly in the field of optoelectronics. The pyridine ring is an electron-deficient system, while the amino and butoxy groups are strong electron-donating groups. This "push-pull" electronic structure can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a desirable characteristic for components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

While direct research on this compound in OLEDs is not extensively documented, related pyridine-containing compounds are utilized as ligands in emissive metal complexes and as building blocks for organic electronic materials bldpharm.com. The butoxy group enhances solubility in organic solvents, facilitating material processing, while the amino group provides a site for further functionalization to fine-tune the electronic properties or attach the molecule to a polymer backbone.

Adsorbents for Carbon Capture Technologies

Amine-based materials are the most mature and widely used technology for the capture of carbon dioxide (CO2) from flue gas streams and the atmosphere mdpi.comnih.govresearchgate.net. The fundamental principle involves the reversible chemical reaction between the basic amine groups and the acidic CO2 gas nih.gov. This forms a carbamate (B1207046) or bicarbonate species, which can be thermally regenerated to release the CO2 in a concentrated form and regenerate the adsorbent bellona.org.

This compound can be utilized in carbon capture technologies primarily by immobilizing it onto a solid support, such as silica (B1680970) or zeolite, to create a solid adsorbent muk.ac.irnih.gov. This approach has several advantages over liquid amine scrubbing, including reduced corrosion and lower energy requirements for regeneration muk.ac.ir. The functionalization process involves grafting the amine molecule onto the surface of the porous support material.

The CO2 adsorption capacity of such materials depends on the density of amine sites researchgate.net. The presence of two basic nitrogen atoms in this compound (the amino group and the pyridine ring nitrogen) could potentially enhance CO2 uptake. The mechanism involves the primary amine reacting with CO2, potentially facilitated by the presence of moisture, to form a carbamate researchgate.netnih.gov.

Table 1. Comparison of CO2 Adsorption Capacities for Various Amine-Functionalized Adsorbents.
Adsorbent MaterialAmine TypeCO2 Adsorption Capacity (mmol/g)Temperature (°C)Reference
TEPA-NaY ZeoliteTetraethylenepentamine (TEPA)2.1175 muk.ac.ir
DEA-NaY ZeoliteDiethanolamine (DEA)1.7775 muk.ac.ir
Amine-Functionalized SBA-153-aminopropyl~1.525 researchgate.net
Hypothetical 5-BP2A-SilicaThis compoundNot Determined--

Catalytic Chemistry and Ligand Design

The nitrogen atoms in this compound possess lone pairs of electrons, making the molecule an excellent candidate for applications in catalysis, both as a ligand for metal catalysts and as an organocatalyst itself.

Ligands for Transition Metal Catalysis (e.g., Palladium, Iridium Complexes)

The pyridine and amino functionalities of this compound allow it to act as a chelating or monodentate ligand for various transition metals. Aminopyridine derivatives are known to form stable complexes with metals such as palladium (Pd) and iridium (Ir), which are highly active in a wide range of catalytic transformations, including cross-coupling reactions and C-H functionalization researchgate.netnih.gov.

Palladium(II) complexes, for example, often adopt a square-planar geometry, and ligands play a critical role in tuning the catalyst's reactivity, stability, and selectivity mdpi.comnih.govbiointerfaceresearch.com. This compound can coordinate to a palladium center through the pyridine nitrogen, the exocyclic amino nitrogen, or both, forming a stable five-membered chelate ring. The electron-donating butoxy group can influence the electronic properties of the metal center, potentially enhancing its catalytic activity nih.gov.

Similarly, organometallic iridium(III) complexes are known for their catalytic prowess and applications in photodynamic therapy rsc.orgresearchgate.netnih.gov. The coordination of a ligand like this compound can modulate the photophysical and electrochemical properties of the iridium center nih.gov.

Table 2. Examples of Transition Metal Complexes with Pyridine-Type Ligands.
Metal CenterLigand TypeComplex GeometryPotential ApplicationReference
Palladium(II)2-HydrazinopyridineSquare PlanarAntitumor Agent biointerfaceresearch.com
Palladium(II)Functionalized PyridineSquare PlanarCarbonylation Catalysis nih.gov
Iridium(III)Cyclometalated Phenyl-azolePseudo-octahedralPhotodynamic Therapy researchgate.net
Iridium(III)N-aryl-2-aminopyridinePseudo-octahedralC-H Functionalization researchgate.net

Organic Catalysis and Organocatalytic Systems

Beyond its role as a ligand, this compound has the potential to function as an organocatalyst. The basicity of the amino group and the pyridine nitrogen allows it to act as a Brønsted base catalyst, accepting a proton to activate substrates in reactions like Michael additions, aldol (B89426) reactions, and acyl transfers. The steric and electronic environment provided by the butoxy group and the pyridine ring can influence the catalyst's activity and selectivity.

Role as a Tautomeric Catalyst in Organic Transformations

A particularly interesting catalytic application arises from the ability of the 2-aminopyridine scaffold to exhibit prototropic tautomerism. The compound can exist in equilibrium between the amino and imino forms. This tautomerism allows 2-aminopyridine derivatives to function as bifunctional catalysts, capable of both donating and accepting a proton simultaneously through a cyclic transition state. This mechanism is notably effective in accelerating reactions such as mutarotation of sugars and acyl-transfer reactions.

The butoxy group at the 5-position of this compound would electronically influence this tautomeric equilibrium. As an electron-donating group, it increases the electron density in the pyridine ring, which could affect the basicity of the ring nitrogen and the acidity of the amino protons, thereby modulating its effectiveness as a tautomeric catalyst.

Applications in Separation Science

There is no available research to suggest the use of this compound in separation science. While aminopyridine derivatives, as a broader class of compounds, have been investigated for their metal-coordinating properties, no studies have specifically focused on the butoxy-substituted aminopyridine .

Extractants for Metal Ion Separation (e.g., Actinides, Lanthanides)

No scientific literature was found that describes the use of this compound as an extractant for the separation of metal ions, including actinides and lanthanides. Research in this area typically focuses on ligands with specific chelating functionalities designed for selective metal ion binding, and this compound has not been identified as such a ligand in any published studies.

Chelating Agents in Hydrometallurgical Processes

Similarly, there is no evidence to support the application of this compound as a chelating agent in hydrometallurgical processes. The design of chelating agents for hydrometallurgy requires specific structural features to achieve efficient and selective extraction of metals from aqueous solutions, and the potential of this compound for this purpose has not been explored in the available literature.

Supramolecular Chemistry and Self-Assembly

The role of this compound in supramolecular chemistry and self-assembly remains undocumented. Although pyridine-containing molecules are of significant interest in the design of supramolecular architectures, the specific contribution of the 5-butoxy and 2-amino substituents of this particular compound to self-assembly processes has not been investigated.

Design of Self-Assembled Structures Incorporating Pyridine Units

There are no published reports on the design or study of self-assembled structures that specifically incorporate this compound. The field of supramolecular chemistry has explored a vast array of pyridine derivatives for creating complex architectures, but this specific compound is not among them.

Host-Guest Chemistry with this compound Scaffolds

No research could be located that details the use of this compound as a scaffold in host-guest chemistry. The development of host molecules for molecular recognition and encapsulation is a key area of supramolecular chemistry, but this compound has not been utilized or studied in this context according to available data.

Future Research Directions and Unexplored Avenues for 5 Butoxypyridin 2 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency

The pursuit of more efficient and sustainable methods for synthesizing 5-Butoxypyridin-2-amine and its derivatives is a primary area for future research. Current synthetic strategies for aminopyridines often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts will likely concentrate on the development of greener synthetic protocols. researchgate.net This includes the exploration of one-pot multicomponent reactions (MCRs), which offer advantages such as reduced reaction times, higher yields, and minimized waste generation.

Furthermore, the application of microwave-assisted and ultrasound-assisted organic synthesis represents a promising frontier for accelerating reaction rates and improving energy efficiency in the production of pyridine (B92270) derivatives. The design and implementation of novel catalytic systems, including biocatalysts or recyclable heterogeneous catalysts, could also revolutionize the synthesis of this compound, making the process more economically viable and environmentally benign.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent Reactions (MCRs)High efficiency, atom economy, reduced wasteDesign of novel MCRs for direct synthesis of functionalized 5-alkoxypyridin-2-amines.
Microwave/Ultrasound-Assisted SynthesisFaster reaction times, improved yields, energy efficiencyOptimization of reaction conditions and scalability of these techniques.
Novel Catalysis (Biocatalysis, Heterogeneous Catalysis)Milder reaction conditions, catalyst recyclability, sustainabilityDiscovery and development of robust and selective catalysts for aminopyridine synthesis.

Exploration of New Catalytic Applications and Mechanisms

Beyond its synthesis, this compound itself, and its derivatives, hold potential as catalysts in organic synthesis. The presence of both a nucleophilic amino group and a basic pyridine nitrogen atom suggests that these compounds could function as effective organocatalysts. Future research could investigate their application in a variety of chemical transformations, such as acylation, alkylation, and condensation reactions. The alkoxy group at the 5-position can be varied to fine-tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

A deeper mechanistic understanding of how these molecules facilitate catalytic cycles will be crucial. This will involve detailed kinetic studies and the use of spectroscopic techniques to identify reaction intermediates. Such investigations could lead to the rational design of more sophisticated and highly efficient aminopyridine-based catalysts for a broad range of chemical reactions.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are set to play a pivotal role in accelerating the discovery and optimization of applications for this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the compound's reactivity, electronic properties, and spectroscopic characteristics. This predictive power will guide the rational design of new derivatives with tailored functionalities.

For instance, in the context of medicinal chemistry, computational docking studies can predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This in silico screening can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally, thereby saving time and resources. Similarly, computational modeling can aid in the design of novel materials by predicting how the incorporation of this compound will affect the material's properties.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of reactivity, electronic structure, and spectroscopic properties.
Molecular DockingIn silico screening of derivatives for potential biological activity.
Molecular Dynamics (MD) SimulationsStudying the conformational dynamics and interactions of the molecule in different environments.

Integration into Emerging Smart Materials and Nanotechnologies

The unique electronic and structural features of this compound make it an intriguing building block for the development of smart materials and nanotechnologies. The pyridine ring can coordinate with metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity, luminescence, and catalytic activity, with potential applications in gas storage, sensing, and separation technologies.

In the realm of nanotechnology, derivatives of this compound could be used to functionalize nanoparticles, quantum dots, and other nanomaterials. nih.gov This surface modification can enhance the stability, solubility, and biocompatibility of these materials, as well as introduce specific functionalities for applications in areas like targeted drug delivery and bioimaging. The self-assembly properties of aminopyridine derivatives could also be harnessed to create well-defined nanostructures with novel optical and electronic properties.

Expanding Applications in Biological Chemistry Beyond Traditional Medicinal Chemistry

While aminopyridines are known scaffolds in medicinal chemistry, future research on this compound could venture into less conventional areas of biological chemistry. The amine functional group provides a handle for bioconjugation, allowing the molecule to be attached to proteins, nucleic acids, and other biomolecules. Such conjugates could be used as molecular probes to study biological processes or as tools for affinity chromatography.

The inherent fluorescence of some pyridine derivatives also suggests potential applications in the development of novel fluorescent sensors for the detection of specific ions, molecules, or changes in the cellular environment. Furthermore, the ability of the pyridine nitrogen to participate in hydrogen bonding could be exploited in the design of molecules that interact with specific DNA or RNA structures, potentially leading to new therapeutic or diagnostic agents that operate through novel mechanisms.

Sustainable Chemistry Initiatives for Production and Utilization

Aligning the entire lifecycle of this compound with the principles of green chemistry is a critical future direction. This encompasses not only the development of sustainable synthetic routes as mentioned earlier, but also the consideration of the environmental impact of its use and disposal. Research into the biodegradability of this compound and its derivatives will be important for assessing their long-term environmental fate.

Moreover, exploring the use of renewable feedstocks for its synthesis is a key aspect of a sustainable approach. This could involve investigating biocatalytic routes that start from bio-based materials. The development of efficient recycling methods for catalysts and solvents used in its production will also contribute to a more sustainable chemical process. researchgate.net Ultimately, the goal is to establish a circular economy model for the production and application of this compound, minimizing its environmental footprint while maximizing its societal benefits.

Q & A

Basic: What are the recommended synthetic routes for 5-Butoxypyridin-2-amine in laboratory settings?

Methodological Answer:
The synthesis typically involves nucleophilic substitution on a fluorinated or chlorinated pyridine precursor. For example, reacting 5-fluoropyridin-2-amine with butanol under basic conditions (e.g., NaH or KOH) at reflux temperatures (80–120°C) in a polar aprotic solvent like DMF or THF. Monitoring reaction progress via TLC or HPLC ensures complete substitution . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product. Alternative routes may include Buchwald-Hartwig amination for introducing the butoxy group .

Advanced: How can reaction conditions be optimized to improve yield and purity of this compound?

Methodological Answer:
Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining high yields. Use controlled temperature (100–150°C) and pressure settings to prevent decomposition .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency in amination reactions.
  • Solvent selection : Switch from DMF to ionic liquids (e.g., [BMIM][BF₄]) to improve solubility and reduce side reactions.
    Validate improvements via GC-MS or NMR to quantify purity and byproduct formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., butoxy group integration at δ 3.5–4.0 ppm for -OCH₂- and δ 0.8–1.5 ppm for butyl chain).
  • FT-IR : Identify amine N-H stretches (~3300–3500 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
  • Mass spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 181 for C₉H₁₄N₂O) .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in structural elucidation?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, bond angles, and substituent orientation. For this compound derivatives, grow crystals via slow evaporation in ethanol/water mixtures. Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) by analyzing crystallographic data (R-factor < 0.05) using software like SHELX or Olex2 .

Advanced: How can contradictory biological activity data be systematically analyzed?

Methodological Answer:
Apply systematic review principles (Cochrane guidelines):

  • Data extraction : Tabulate IC₅₀ values, assay conditions (e.g., cell lines, concentrations), and statistical significance from peer-reviewed studies.
  • Meta-analysis : Use RevMan or R to pool data, assess heterogeneity (I² statistic), and identify outliers.
  • Sensitivity analysis : Exclude studies with high bias risk (e.g., non-blinded assays) to refine conclusions .

Advanced: What computational approaches predict the bioactivity of this compound derivatives?

Methodological Answer:

  • QSAR modeling : Use MOE or Schrödinger to correlate steric (e.g., molar refractivity), electronic (HOMO/LUMO), and lipophilic (LogP) parameters with activity. Validate models via leave-one-out cross-validation (r² > 0.7) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonds (<2.5 Å) and favorable binding energies (ΔG < −8 kcal/mol) .

Basic: How does the butoxy substituent influence the compound’s reactivity in further functionalization?

Methodological Answer:
The electron-donating butoxy group activates the pyridine ring toward electrophilic substitution (e.g., nitration at the 4-position). However, steric hindrance from the butyl chain may limit reactions at adjacent positions. For cross-coupling (e.g., Suzuki-Miyaura), protect the amine with Boc groups to prevent catalyst poisoning .

Advanced: How can substituent effects be systematically studied to enhance catalytic applications?

Methodological Answer:

  • Ligand design : Replace butoxy with electron-withdrawing groups (e.g., nitro) to modulate metal coordination in catalysis.
  • Kinetic studies : Compare turnover frequencies (TOF) in model reactions (e.g., C-C coupling) using UV-Vis or GC monitoring.
  • DFT calculations : Analyze frontier molecular orbitals to predict ligand-metal charge transfer efficiency .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors.
  • Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite.
  • Waste disposal : Collect in sealed containers for incineration .

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound?

Methodological Answer:

  • Synthesis : Use ¹⁵N-labeled ammonium chloride in the amination step.
  • Tracing : Monitor nitrogen migration in reactions via ¹⁵N NMR or mass spectrometry.
  • Kinetic isotope effects (KIE) : Compare reaction rates (kH/kN) to identify rate-determining steps (e.g., N-H bond cleavage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.